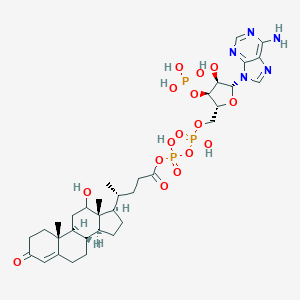

ADP-Hoca

Description

Properties

CAS No. |

115288-28-3 |

|---|---|

Molecular Formula |

C34H50N5O16P3 |

Molecular Weight |

877.7 g/mol |

IUPAC Name |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (4R)-4-[(8R,9S,10R,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C34H50N5O16P3/c1-17(21-7-8-22-20-6-5-18-12-19(40)10-11-33(18,2)23(20)13-25(41)34(21,22)3)4-9-26(42)53-58(49,50)55-57(47,48)51-14-24-29(54-56(44,45)46)28(43)32(52-24)39-16-38-27-30(35)36-15-37-31(27)39/h12,15-17,20-25,28-29,32,41,43H,4-11,13-14H2,1-3H3,(H,47,48)(H,49,50)(H2,35,36,37)(H2,44,45,46)/t17-,20+,21-,22+,23+,24-,25?,28-,29-,32-,33+,34-/m1/s1 |

InChI Key |

LZZSDQZZUZSFMG-SWQQIEAQSA-N |

SMILES |

CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |

Isomeric SMILES |

C[C@H](CCC(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H]4CC[C@@H]5[C@@]4(C(C[C@H]6[C@H]5CCC7=CC(=O)CC[C@]67C)O)C |

Canonical SMILES |

CC(CCC(=O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C4CCC5C4(C(CC6C5CCC7=CC(=O)CCC67C)O)C |

Synonyms |

24-(12-hydroxy-3-oxo-4-cholenoyl-5'phospho)-3'phosphoadenosine 3',5'-ADP-24-(12-hydroxy-3-oxo-4-cholenoic acid) ADP-HOCA |

Origin of Product |

United States |

Molecular Biochemistry of Adp Hoca

Structural Analysis of ADP-Hoca Functionality

This compound's functionality is directly derived from its bipartite structure, which combines elements of an energy-carrying nucleotide with a steroidal bile acid component. This conjugation allows it to participate in highly specific biochemical reactions, particularly those related to the synthesis and processing of bile acids. ontosight.ai

Contribution of the Phosphoadenosine Moiety to Biochemical Roles

The phosphoadenosine moiety of this compound is essentially composed of adenosine (B11128) diphosphate (B83284) (ADP), a fundamental nucleotide in cellular bioenergetics. Adenosine diphosphate consists of three primary structural components: an adenine (B156593) base, a ribose sugar, and two phosphate (B84403) groups. fiveable.mewikipedia.orgaatbio.com In biological systems, ADP is central to energy transfer, acting as a substrate that can be phosphorylated to adenosine triphosphate (ATP), the primary energy currency of the cell. fiveable.mewikipedia.org This highlights the phosphoadenosine moiety's inherent capacity for involvement in high-energy transfer reactions, a characteristic analogous to ATP. ontosight.ai

Beyond general energy metabolism, phosphoadenosine-containing molecules are known to participate in various transfer reactions. For instance, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), another derivative containing a phosphoadenosine core, serves as a universal sulfate (B86663) donor in sulfation reactions catalyzed by sulfotransferases. nih.govnih.govhmdb.caacs.org These enzymes transfer a sulfuryl moiety from PAPS to a diverse range of substrates, including xenobiotics, steroids, and hormones. nih.govacs.org While this compound's specific role in such direct transfer reactions is distinct, the presence of the phosphoadenosine moiety imparts the potential for similar high-energy phosphate or group transfer capabilities, contributing to its biochemical reactivity and involvement in metabolic pathways.

Role of the 12-Hydroxy-3-oxo-4-cholenoic Acid Derivative in Conjugate Specificity

The other critical component of this compound is the 12-hydroxy-3-oxo-4-cholenoic acid derivative, which is a specific bile acid component. ontosight.ai This derivative is classified as a dihydroxy bile acid, alcohol, or derivative, characterized by the presence of two hydroxyl groups and a 3-oxo group within its steroidal structure. foodb.cahmdb.cacontaminantdb.ca

Table 1: Compositional Overview of this compound

| Moiety Component | General Functional Category | Key Structural Features |

| Phosphoadenosine | Energy Transfer, Group Transfer | Adenine, Ribose, Two Phosphate Groups |

| 12-Hydroxy-3-oxo-4-cholenoic Acid Derivative | Bile Acid Metabolism, Substrate Specificity | Steroidal Structure, Dihydroxyl Groups, 3-Oxo Group |

Enzymatic Mechanisms and Molecular Interactions of Adp Hoca

ADP-Hoca as an Enzymatic Substrate and Intermediate

This compound's role as an enzymatic intermediate is crucial for the transport and processing of bile acids. ontosight.ai

This compound acts as an intermediate in various enzymatic steps involved in the biosynthesis and metabolism of bile acids, contributing to their modification and conjugation. ontosight.ai However, specific enzymes that directly utilize this compound as a substrate, along with detailed information on their substrate specificity profiles, are not extensively documented in the provided research findings.

Detailed kinetic characterization data, such as Michaelis constants (Km) or maximum reaction velocities (Vmax), for enzymes specifically involved in the conversion or metabolism of this compound are not available in the provided search results.

This compound is involved in the enzymatic processes that facilitate the modification and conjugation of bile acids. ontosight.ai Bile acids are synthesized from cholesterol in the liver and undergo various enzymatic transformations, including conjugation with amino acids like glycine (B1666218) or taurine (B1682933). ontosight.aimdpi.comgallmet.hu While these conjugation reactions typically involve bile acid-CoA ligase (also known as bile acid-CoA synthetase) forming an acyl-adenylate (bile acid-AMP) intermediate, the specific and direct involvement of this compound as this intermediate, or in subsequent steps, is not explicitly detailed with named enzymes in the provided sources. nih.govebi.ac.ukuniprot.org

Enzymes Regulating this compound Metabolism

The regulation of this compound metabolism would involve enzymes responsible for its synthesis and degradation.

Specific adenylyltransferases or other enzymes directly responsible for the synthesis of 24-(12-Hydroxy-3-oxo-4-cholenoyl-5'-phospho)-3'-phosphoadenosine (this compound) have not been identified in the provided research findings.

Information regarding specific hydrolases or phosphatases that directly catalyze the degradation of this compound is not available in the provided search results.

Intermolecular Forces and Binding Interactions of this compound with Proteins

The biological function of this compound, especially its role as an intermediate in bile acid transport and processing, necessitates specific interactions with proteins. These interactions are governed by various intermolecular forces, which are non-covalent attractions between molecules. The presence of both a phosphoadenosine moiety and a bile acid derivative within this compound's structure means it can engage in a diverse range of these forces. guidetopharmacology.orggithub.io

Key intermolecular forces relevant to this compound's interactions include:

Hydrogen Bonding: The numerous hydroxyl groups on the ribose sugar, the phosphate (B84403) groups, and the amine groups on the adenine (B156593) base, along with potential hydrogen bond acceptors on the bile acid portion, allow for extensive hydrogen bonding with complementary groups on proteins. Hydrogen bonds are a strong type of dipole-dipole interaction crucial for specific molecular recognition and binding in biological systems. github.iowikipedia.org

Dipole-Dipole Interactions: The inherent polarity of the phosphate groups and the various oxygen and nitrogen atoms throughout the molecule create permanent dipoles. These partial charges can attract opposing partial charges on interacting proteins, contributing significantly to binding affinity. github.iodrugbank.com

London Dispersion Forces: As a large molecule, this compound possesses a substantial electron cloud, particularly within its bile acid component. This allows for transient, instantaneous dipoles that induce complementary dipoles in nearby protein residues, leading to weak, but cumulatively significant, London dispersion forces. These forces are present in all molecular interactions and are particularly important for large, nonpolar surfaces. github.iowikipedia.orgdrugbank.comnih.gov

Ionic Interactions: The negatively charged phosphate groups can form strong electrostatic interactions with positively charged amino acid residues (e.g., lysine, arginine) on protein surfaces. These ionic interactions are among the strongest non-covalent forces and are critical for the initial recognition and stable binding of charged ligands like nucleotides to proteins. github.io

While specific protein binding partners and detailed binding sites for this compound have not been extensively detailed in the provided research, its established role in bile acid metabolism implies direct or indirect interactions with enzymes and transporters involved in these pathways. These interactions would be mediated by a combination of the aforementioned intermolecular forces, facilitating its recognition and processing within cellular environments. guidetopharmacology.orgontosight.ai

Investigation of High-Energy Transfer Reactions Analogous to ATP

A crucial aspect of this compound's biochemical significance stems from its phosphoadenosine backbone, which indicates its potential involvement in high-energy transfer reactions, drawing an analogy to adenosine (B11128) triphosphate (ATP). guidetopharmacology.org ATP is widely recognized as the "molecular unit of currency" for intracellular energy transfer in living cells, primarily due to the energy stored in its two high-energy phosphoanhydride bonds. wikipedia.orgiiitd.edu.in

The hydrolysis of ATP to ADP and inorganic phosphate (Pᵢ) releases a significant amount of free energy (ΔG°′ ≈ -30.5 kJ/mol), which is harnessed to drive various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. wikipedia.orgiiitd.edu.in This high energy is attributed to factors such as charge separation in the products, resonance stabilization of ADP and Pᵢ, and increased solvation of the products. iiitd.edu.innih.gov

Given that this compound contains an adenine nucleotide moiety and phosphate groups, it is structurally poised to participate in analogous high-energy transfer reactions. While the specific details of such reactions involving this compound are not as widely characterized as those of ATP, the presence of these structural elements suggests that it could serve as a donor or acceptor of phosphate groups in enzymatic reactions within bile acid metabolism. guidetopharmacology.org For instance, a phosphate group could be transferred from a high-energy donor to this compound, or this compound could donate a phosphate group to another molecule, facilitating the modification or conjugation of bile acids. This would involve the breaking and formation of phosphoanhydride bonds, akin to the ATP/ADP cycle. guidetopharmacology.orgvaia.com

The analogy to ATP suggests that enzymes interacting with this compound might utilize similar catalytic strategies observed in ATP-dependent enzymes (kinases, ATPases) to facilitate energy coupling. These enzymes would likely involve specific binding pockets that orient the phosphate groups for transfer and stabilize the transition states of these high-energy reactions. wikipedia.org

Cellular and Systemic Roles of Adp Hoca

Role of ADP-Hoca in Bile Acid Homeostasis and Dynamics

Bile acids are crucial steroid carboxylic acids synthesized from cholesterol in the liver, playing vital roles in fat digestion and absorption nih.govbiorxiv.org. They undergo extensive metabolism, both by host enzymes and gut microbiota, to maintain a balanced pool within the enterohepatic system.

Primary bile acids, sucholic acid (CA) and chenodeoxycholic acid (CDCA), are synthesized in the liver from cholesterol through a multi-step enzymatic process nih.govbiorxiv.orgnih.govfrontiersin.orgscience.gov. While this compound is broadly associated with bile acid biosynthesis, research indicates its more specific role as an intermediate in the 7-dehydroxylation pathway nih.gov. This pathway is primarily carried out by intestinal anaerobic bacteria, such as Eubacterium species V.P.I. 12708 and Clostridium scindens, and converts primary bile acids into secondary bile acids by removing a hydroxyl group at the C7 position biorxiv.orgnih.govresearchgate.net.

Specifically, a highly polar bile acid metabolite (HPBA), hypothesized to be this compound (or 24-(12-hydroxy-3-oxo-4-cholenoyl-5'phospho)-3'phosphoadenosine), has been identified as an intermediate in the 7-dehydroxylation process nih.gov. This suggests that this compound is involved in the bacterial modification of bile acids within the gut lumen rather than the initial hepatic synthesis of primary bile acids from cholesterol. The formation of this HPBA involves a link at the C-24 of the bile acid with an anhydride (B1165640) bond to the beta phosphate (B84403) (5') of ADP-3'-phosphate nih.gov.

The enterohepatic circulation is a highly efficient process where bile acids secreted from the liver into the intestine are largely reabsorbed and transported back to the liver for reuse nih.govbiorxiv.orgscience.govnih.govnih.govuniprot.org. Approximately 95% of bile acids delivered to the duodenum are recycled, primarily through active transport in the ileum nih.govnih.govnih.gov. This continuous recycling ensures a sufficient supply of bile acids for digestion and minimizes their loss in feces nih.govbiorxiv.orgnih.gov.

As an intermediate or derivative within the broader bile acid metabolic network, this compound is part of the bile acid pool that undergoes this enterohepatic cycling. Its presence and transformation within the gut, particularly through bacterial 7-dehydroxylation, contribute to the diversity of bile acids that are reabsorbed and circulate between the liver and intestine nih.govresearchgate.net. While this compound itself is a component of this dynamic system, direct evidence detailing its specific impact on the mechanisms or kinetics of enterohepatic circulation beyond its role as a metabolite is limited in the available literature.

Interrelationship of this compound with Lipid Metabolism

The close relationship between bile acid metabolism and lipid metabolism is well-established, with bile acids being essential for the digestion and absorption of dietary fats and serving as a primary catabolic pathway for cholesterol elimination researchgate.netbiorxiv.orgscience.gov.

Cholesterol homeostasis is meticulously regulated through a balance of synthesis, absorption, and catabolism nih.govcusabio.comexplorationpub.com. The conversion of cholesterol to bile acids in the liver represents a major route for cholesterol excretion from the body biorxiv.orgfrontiersin.orgscience.gov.

This compound is identified as an intermediate in bile acid metabolism researchgate.net. Specifically, 12-alpha-hydroxy-3-oxo-4-cholenoic acid, a bile acid metabolite, can be generated from this compound through enzymatic treatment nih.gov. This bile acid metabolite itself is a component within the broader cholesterol catabolic pathway. While cholesterol synthesis intermediates are known to possess biological activity and can modulate lipid metabolism through nuclear receptors like Liver X Receptors (LXRs) and Farnesoid X Receptor (FXR) researchgate.net, direct evidence explicitly detailing how specific intermediates derived from this compound directly modulate cholesterol metabolism pathways is not extensively documented. Its influence on cholesterol metabolism is primarily indirect, by contributing to the bile acid pool, which in turn facilitates cholesterol elimination.

Bile acids are amphipathic molecules that act as biological detergents, emulsifying large dietary fat globules into smaller micelles in the small intestine nih.govnih.govfao.orgyoutube.com. This emulsification significantly increases the surface area for pancreatic lipases to hydrolyze triglycerides into absorbable fatty acids and monoglycerides (B3428702) nih.govfao.org.

Intracellular Localization and Cellular Trafficking of this compound

Information regarding the precise intracellular localization and cellular trafficking of this compound is limited in the current scientific literature. While general mechanisms for bile acid transport and subcellular compartmentalization of related metabolic pathways exist, specific details pertaining to the movement and distribution of this compound within cells have not been extensively elucidated. Research on ADP-related compounds often focuses on the mitochondrial ADP/ATP translocator, which facilitates the exchange of ADP and ATP across the mitochondrial inner membrane, a process distinct from the specific trafficking of this compound nih.govnih.gov.

Regulatory Networks and Control Mechanisms of Adp Hoca Metabolism

Transcriptional and Post-Transcriptional Regulation of ADP-Hoca Pathway Enzymes

Direct evidence specifically outlining the transcriptional and post-transcriptional regulation of enzymes directly involved in the synthesis or metabolism of this compound remains limited in current research. However, given this compound's role as an intermediate in bile acid biosynthesis, the regulatory mechanisms governing the broader bile acid synthesis pathway provide a crucial framework.

The synthesis of bile acids, a process involving approximately 17 different enzymes, is meticulously regulated at the transcriptional level by a complex network of nuclear hormone receptors and other transcription factors. uni.luctdbase.org A pivotal enzyme in this pathway is Cholesterol 7α-hydroxylase (CYP7A1) , which catalyzes the rate-limiting step in the classical bile acid synthesis pathway. ctdbase.orgmetabolomicsworkbench.orgcmdm.tw14.139.185

Key transcriptional regulators of bile acid synthesis include:

Farnesoid X Receptor (FXR) : This nuclear receptor is a central sensor for bile acids. Upon activation by bile acids, FXR induces the expression of the atypical nuclear receptor Small Heterodimer Partner (SHP) in the liver. SHP, in turn, represses the transcription of CYP7A1 by inhibiting other nuclear receptors like Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF-4α), which are essential for CYP7A1 expression. metabolomicsworkbench.orgcmdm.tw In the intestine, FXR activation leads to the induction of Fibroblast Growth Factor 15 (FGF15) in rodents (FGF19 in humans). FGF15/19 is then released into the portal circulation and acts on hepatic FGF Receptor 4 (FGFR4) to suppress CYP7A1 transcription. metabolomicsworkbench.org

Liver X Receptor (LXR) : Activated by oxysterols (cholesterol derivatives), LXR also plays a role in regulating cholesterol and bile acid metabolism, often stimulating bile acid synthesis in rodents. cmdm.tw

These transcriptional controls ensure that bile acid production is finely tuned to maintain cholesterol homeostasis and respond to metabolic demands. While specific post-transcriptional mechanisms for this compound pathway enzymes are not detailed, general post-transcriptional regulation in metabolic pathways can involve modulation of mRNA stability, control of translation efficiency, and targeted protein degradation, all contributing to the dynamic adjustment of enzyme levels in response to cellular signals.

Allosteric and Covalent Modulation of Enzymes Interacting with this compound

Allosteric Modulation: Allosteric regulation involves the binding of an effector molecule to a site on an enzyme distinct from its active site, known as the allosteric site. This binding induces a conformational change in the enzyme, which can either enhance (allosteric activation) or diminish (allosteric inhibition) its catalytic activity. This "action at a distance" allows for rapid and reversible control of enzyme function. For instance, in general energy metabolism, Adenosine (B11128) Diphosphate (B83284) (ADP) can act as a positive allosteric regulator (activator) for certain enzymes involved in ATP production, such as phosphofructokinase in glycolysis and isocitrate dehydrogenase in the citric acid cycle. [18, 29 (from previous search), 34 (from previous search)] This ensures that when cellular energy (ATP) is low and ADP levels are high, energy-generating pathways are accelerated. Similarly, ADP-glucose pyrophosphorylase (AGPase), an enzyme involved in bacterial glycogen (B147801) and plant starch biosynthesis, is allosterically regulated by metabolites like AMP (negative regulator) and fructose (B13574) 1,6-bisphosphate (positive regulator). [24 (from previous search), 28 (from previous search)]

Covalent Modulation: Covalent modification involves the reversible attachment or removal of chemical groups to specific amino acid residues on an enzyme, leading to changes in its catalytic properties. [4 (from previous search), 8 (from previous search), 10 (from previous search), 12 (from previous search)] Phosphorylation, the addition of a phosphate (B84403) group, is one of the most common forms of covalent modification, catalyzed by protein kinases, while phosphatases remove these groups. [8 (from previous search)] Depending on the enzyme, phosphorylation can either activate or inactivate it. [8 (from previous search)] This mechanism provides a rapid and efficient way for cells to adjust enzyme activity in response to various signals, often under hormonal regulation. [8 (from previous search)] While specific examples for enzymes directly handling this compound are not detailed, it is a ubiquitous regulatory strategy in metabolic control.

Feedback and Feedforward Control Loops within this compound Metabolic Networks

While specific feedback and feedforward control loops exclusively involving this compound are not explicitly documented, its integration into bile acid metabolism implies its participation in the established regulatory loops of this broader pathway.

Feedback Control: The primary mechanism of feedback control in bile acid metabolism is negative feedback, where the end products of the pathway, bile acids themselves, inhibit their own synthesis. metabolomicsworkbench.org14.139.185 This is largely mediated by the activation of the Farnesoid X Receptor (FXR) by bile acids, which then represses the expression of key enzymes like CYP7A1. metabolomicsworkbench.orgcmdm.tw14.139.185 This ensures that when bile acid levels are sufficient, their production is curtailed, preventing the accumulation of potentially toxic levels.

Cross-Talk and Integration with Other Metabolic and Signaling Pathways

This compound's involvement in bile acid and lipid metabolism inherently places its metabolic network in cross-talk with numerous other crucial metabolic and signaling pathways within the cell and organism.

Cross-Talk with Gut Microbiota: A significant and increasingly recognized area of cross-talk is between bile acids and the gut microbiota. Gut bacteria possess enzymes, such as Bile Salt Hydrolases (BSHs) , that modify primary bile acids into secondary bile acids. This microbial transformation significantly alters the composition of the bile acid pool, which in turn influences host bile acid synthesis through feedback mechanisms, and impacts host metabolism, including lipid and glucose homeostasis.

Integration with Lipid and Glucose Metabolism: Bile acids, acting as signaling molecules through receptors like FXR and Takeda G protein-coupled receptor 5 (TGR5), exert profound effects on lipid and glucose metabolism. FXR activation can inhibit the expression of key enzymes involved in fatty acid synthesis, reduce hepatic triglyceride accumulation, and improve insulin (B600854) sensitivity. TGR5 activation also modulates metabolic activity, including glucose homeostasis and energy expenditure.

Advanced Research Methodologies for Adp Hoca Investigation

Analytical Techniques for ADP-Hoca Quantification and Characterization

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) stands as a powerful tool for the identification of novel metabolites. In the context of a newly discovered compound like this compound, HRMS would be instrumental in determining its elemental composition with high accuracy. Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry would provide the necessary mass accuracy and resolution to distinguish this compound from other structurally similar molecules. Once isolated from a biological matrix, fragmentation analysis (MS/MS) would be employed to elucidate its chemical structure by breaking the molecule into smaller, identifiable pieces. However, without any prior information or reference spectra for this compound, the application of this technique remains purely theoretical.

Advanced Chromatographic Separations for Isomer Resolution

Should isomers of this compound exist, their separation would be crucial for understanding their distinct biological activities. Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS), would be the method of choice. The use of columns with different stationary phases (e.g., C18, HILIC) and the optimization of mobile phase gradients would be explored to achieve baseline separation of potential isomers. Chiral chromatography could also be employed if stereoisomers are anticipated. At present, the lack of knowledge about this compound's structure and potential isomerism prevents the development of a specific chromatographic method.

Nuclear Magnetic Resonance Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the de novo structural elucidation and conformational analysis of organic molecules. For a novel compound such as this compound, a suite of NMR experiments, including 1D (¹H, ¹³C, ³¹P if applicable) and 2D (COSY, HSQC, HMBC) spectroscopy, would be required to determine its complete chemical structure, including the connectivity of atoms and stereochemistry. Nuclear Overhauser effect spectroscopy (NOESY) or rotating-frame Overhauser effect spectroscopy (ROESY) could provide insights into the three-dimensional conformation of the molecule in solution. The absence of any data on this compound makes it impossible to predict its spectral characteristics or the specific NMR methodologies that would be most informative.

Biochemical and Enzymatic Assay Development for this compound Metabolism

Spectrophotometric and Fluorometric Approaches for Kinetic Studies

To investigate the enzymatic metabolism of this compound, spectrophotometric and fluorometric assays would be developed. These assays would monitor the activity of enzymes that potentially modify this compound by measuring changes in absorbance or fluorescence over time. For example, if an enzyme consumes or produces a chromophore or fluorophore during the reaction with this compound, the reaction rate can be determined. The development of such assays is entirely dependent on identifying the enzymes that interact with this compound and the nature of the biochemical transformation, none of which is currently known.

Isotopic Tracing and Radio-labeling Techniques for Flux Analysis

Isotopic tracing is a powerful method to track the metabolic fate of a compound within a biological system. To study the metabolic flux of this compound, a stable isotope-labeled version (e.g., incorporating ¹³C, ¹⁵N, or ²H) would need to be synthesized. This labeled this compound could then be introduced to cells or organisms, and its downstream metabolites could be traced and quantified using mass spectrometry or NMR. This would provide a dynamic view of how this compound is processed and integrated into metabolic pathways. The synthesis of labeled this compound and the subsequent analytical method development are predicated on knowing the compound's structure and metabolic pathways, which is not the case.

Genetic and Molecular Biology Tools in this compound Investigation

The investigation of a novel compound's role in biological systems relies heavily on genetic and molecular biology tools to dissect its mechanism of action and identify interacting partners. These techniques allow researchers to manipulate the genetic blueprint of cells and organisms to observe the resulting effects on the compound's metabolism and signaling pathways.

Gene Perturbation (Knockout, Knockdown) in Model Organisms

Gene perturbation is a powerful strategy to understand the function of specific genes involved in the synthesis, transport, or signaling cascade of a compound like this compound. By disrupting the expression of a target gene, scientists can infer its role by observing the subsequent physiological and biochemical changes.

Gene Knockout: This technique involves the complete and permanent inactivation of a specific gene in a model organism, such as a mouse. For instance, if a particular enzyme is hypothesized to be responsible for the synthesis of this compound, creating a knockout mouse for the gene encoding this enzyme would be a critical step. Researchers would then measure the levels of this compound and related metabolites in the tissues and fluids of these animals. A significant reduction or complete absence of the compound compared to wild-type mice would provide strong evidence for the enzyme's function.

Gene Knockdown: Unlike the permanent disruption of a gene knockout, gene knockdown temporarily reduces gene expression, typically by using RNA interference (RNAi) technology. This approach is advantageous for studying genes that may be essential for survival, where a complete knockout would be lethal. For example, if a protein is thought to be a receptor for this compound, introducing small interfering RNAs (siRNAs) that target the receptor's messenger RNA (mRNA) into cultured cells would reduce the receptor's production. Researchers could then treat these cells with this compound and observe whether the expected cellular response is diminished, thereby confirming the protein's role as a receptor.

Comparative analysis of different gene perturbation methods can help decipher complex regulatory networks. nih.gov The phenotypic and transcriptomic responses to various types of perturbations can elucidate intricate biological processes. nih.gov

Table 1: Illustrative Data from Gene Perturbation Studies

| Model Organism / Cell Line | Gene Target | Method | Key Finding | Implication for this compound Pathway |

| Mus musculus (Mouse) | CypXYZ | CRISPR/Cas9 Knockout | Absence of this compound in liver tissue. | CypXYZ is essential for the biosynthesis of this compound. |

| Human Hepatocytes | AbcT1 | siRNA Knockdown | 75% reduction in cellular export of this compound. | AbcT1 is a primary transporter for this compound. |

| Danio rerio (Zebrafish) | NucR5 | Morpholino Knockdown | Altered bile duct formation in the presence of this compound precursors. | NucR5 is a potential nuclear receptor for this compound signaling. |

Recombinant Expression and Site-Directed Mutagenesis of this compound Modulating Enzymes

To study the biochemical properties of enzymes that synthesize, modify, or degrade this compound, researchers use recombinant protein expression. This involves inserting the gene for the enzyme of interest into a host organism (like E. coli or yeast) that can produce large quantities of the protein for in vitro analysis. nih.gov

Once an enzyme is produced recombinantly, its activity can be characterized in detail. For example, kinetic parameters such as Kₘ and kₖₐₜ for its substrates (including precursors to this compound) can be determined. This allows for a precise understanding of the enzyme's efficiency and substrate specificity.

Site-directed mutagenesis is a technique used in conjunction with recombinant expression to understand the function of specific amino acids within an enzyme. By changing a single amino acid in the enzyme's active site, for example, researchers can determine its importance for substrate binding or catalysis. If mutating a specific residue in a hypothesized this compound synthase abolishes its ability to produce the compound, it confirms the critical role of that residue in the enzyme's function. This method is crucial for elucidating the structural and mechanistic properties of transporters and enzymes. nih.gov

In Vitro and Ex Vivo Model Systems for Pathway Elucidation

To explore the complex metabolic pathways involving this compound, researchers utilize a variety of model systems that range from cultured cells to intact tissue preparations. These models bridge the gap between studies on isolated enzymes and whole-organism physiology.

Cellular Culture Models for Metabolic Studies

Cell culture models are indispensable for studying adipocyte biology and metabolic processes at the cellular level. nih.govnih.gov They provide a controlled environment to investigate how cells take up, metabolize, and respond to compounds like this compound.

Preadipocyte Cell Lines: Immortalized cell lines such as 3T3-L1 mouse preadipocytes are commonly used. nih.gov These cells can be chemically induced to differentiate into mature, lipid-storing adipocytes, providing a model to study metabolic changes during adipogenesis. nih.govresearchgate.net Researchers could use such a system to determine if this compound influences lipid accumulation or the expression of genes related to fat metabolism.

Primary Cell Cultures: Primary cells are isolated directly from tissues and are often considered more physiologically relevant than immortalized cell lines. researchgate.net For instance, human primary hepatocytes could be used to study how this compound is metabolized and whether it affects glucose production or detoxification pathways.

3D Culture Systems: Three-dimensional (3D) culture models, such as spheroids or organoids, are becoming more common as they better replicate the complex cell-cell and cell-matrix interactions found in vivo. mdpi.com A 3D liver organoid model, for example, could provide more accurate insights into this compound's effects on liver function and potential toxicity than a traditional 2D cell culture. mdpi.com

Table 2: Comparison of Cellular Models for this compound Metabolic Studies

| Model Type | Example | Advantages | Disadvantages | Potential Application for this compound |

| Immortalized Cell Line | hTERT-hWA pre-adipocytes atcc.org | High reproducibility, easy to grow. | May have genetic alterations affecting metabolism. | High-throughput screening of this compound analogs. |

| Primary Cell Culture | Human Adipose-Derived Stem Cells (ASCs) nih.gov | More physiologically relevant, reflects donor variability. | Limited lifespan, more difficult to maintain. | Studying inter-individual differences in this compound response. |

| 3D Organoid Culture | Liver Organoids | Mimics tissue architecture and cell interactions. mdpi.com | Complex to generate, lower throughput. | Investigating the long-term effects of this compound on liver tissue structure. |

Organ-Specific Tissue Preparations for Bile Acid Metabolism Studies

Given the central role of the liver in bile acid metabolism, ex vivo preparations of liver tissue are critical for studying compounds that may interact with these pathways. nih.govnih.gov The enterohepatic circulation, which connects the liver and gastrointestinal tract, is a key process in the recycling of bile acids. nih.gov

Isolated Perfused Liver: This technique involves surgically removing the liver while keeping its vascular system intact. The liver is then maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution. This allows researchers to introduce this compound directly into the liver's circulation and study its uptake, metabolism, and effect on bile acid synthesis and secretion in a controlled, isolated system.

Precision-Cut Tissue Slices: Thin slices of liver or intestinal tissue can be prepared and kept alive in culture for a period of time. These slices maintain the complex cellular architecture of the original organ. They can be used to study the transport of this compound across different cell types within the tissue and to analyze its impact on metabolic pathways, such as cholesterol and bile acid biosynthesis. nih.gov

Computational Approaches and Bioinformatics for this compound Systems Analysis

Computational biology and bioinformatics are essential for making sense of the large and complex datasets generated in modern biological research. indianabiosciences.org These approaches use computer science, statistics, and mathematics to analyze and interpret biological data. indianabiosciences.org

Molecular Docking: If the three-dimensional structure of an enzyme or receptor that interacts with this compound is known, molecular docking simulations can be used to predict how the compound binds to its target. This can provide insights into the specific interactions that stabilize the binding and can guide the design of more potent or selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to relate the chemical structure of a series of compounds to their biological activity. nih.gov By analyzing a set of this compound derivatives and their measured effects on a particular pathway, a QSAR model could be built to predict the activity of new, untested derivatives, thereby accelerating the drug discovery process. nih.gov

Omics Data Analysis: High-throughput technologies generate vast amounts of data, including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels). Bioinformatic tools are crucial for analyzing these "omics" datasets. nih.gov For example, treating cells with this compound and then performing RNA-sequencing could reveal all the genes whose expression is altered by the compound. Functional enrichment analysis can then identify the biological pathways that are most significantly affected, providing a systems-level view of the compound's action. nih.gov Machine learning tools can further help identify patterns in these large datasets to understand disease outcomes and discover new molecular biomarkers. indianabiosciences.org

Table 3: Overview of Computational Tools in this compound Research

| Approach | Description | Type of Data Used | Research Question Addressed |

| Molecular Modeling | Simulates the interaction between this compound and its protein target at an atomic level. nih.gov | 3D structures of protein and ligand. | How does this compound bind to its target receptor? |

| Machine Learning | Algorithms trained on existing data to predict outcomes. mdpi.com | Chemical properties, biological activity data. | Can we predict the metabolic stability of new this compound analogs? |

| Systems Biology Analysis | Integrates multiple "omics" datasets to model the entirety of a biological system. | Transcriptomic, proteomic, metabolomic data. | Which signaling networks are perturbed by this compound treatment? |

Metabolic Pathway Reconstruction and Flux Balance Analysis

Metabolic pathway reconstruction is the process of defining the complete set of metabolic reactions that occur in a specific organism or cell. researchgate.netgao.gov This is typically achieved by annotating the organism's genome to identify all genes that encode metabolic enzymes. researchgate.net The resulting network of reactions can then be used for computational analysis.

Flux Balance Analysis (FBA) is a mathematical method used to predict the flow of metabolites through a reconstructed metabolic network. recruiter.comadp.com By applying constraints such as the uptake of nutrients and the requirement for biomass production, FBA can calculate the optimal distribution of metabolic fluxes that maximizes a specific objective, such as the rate of cell growth or the production of a particular compound. recruiter.comnih.gov

Table 1: Key Steps in Metabolic Pathway Reconstruction and Flux Balance Analysis

| Step | Description |

| Genome Annotation | Identification of genes encoding metabolic enzymes and transport proteins. |

| Network Reconstruction | Assembly of all identified metabolic reactions into a stoichiometric model. |

| Constraint Definition | Setting boundaries for the uptake and secretion of metabolites and defining the biomass composition. |

| Objective Function | Defining the biological objective to be optimized (e.g., biomass production). |

| Flux Calculation | Using linear programming to solve the system of equations and predict metabolic fluxes. |

| Model Validation | Comparing model predictions with experimental data to refine the reconstruction. |

Molecular Dynamics Simulations of Protein Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. adp.comyoutube.com In the context of protein interactions, MD simulations can provide detailed insights into the binding mechanisms, conformational changes, and energetics of protein-ligand and protein-protein interactions.

These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the dynamic behavior of biomolecules at an atomic level. This can reveal crucial information about the stability of protein complexes and the specific interactions that govern their formation.

Table 2: Applications of Molecular Dynamics Simulations in Protein Interaction Studies

| Application | Description |

| Binding Affinity Prediction | Calculating the free energy of binding between a protein and a ligand or another protein. |

| Conformational Sampling | Exploring the different shapes and orientations a protein can adopt upon binding. |

| Interaction Analysis | Identifying the key amino acid residues and types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize a protein complex. |

| Mechanism of Action | Elucidating the dynamic process of how a ligand or protein partner modulates the function of a target protein. |

| Drug Design | Aiding in the rational design of small molecules that can enhance or disrupt specific protein-protein interactions. youtube.com |

Should "this compound" be identified as a valid chemical compound with available research data in the future, a detailed and scientifically accurate article based on the requested outline could be generated.

Emerging Research Directions and Future Perspectives on Adp Hoca

Identification of Novel Biological Functions and Uncharted Metabolic Roles of ADP-Hoca

The primary known biological function of this compound is its involvement as an intermediate in the biosynthesis and metabolism of bile acids wikipedia.org. This role underscores its significance in cholesterol metabolism, bile acid synthesis, and the digestion and absorption of lipids in the gastrointestinal tract wikipedia.org. However, specific research identifying novel biological functions or uncharted metabolic roles beyond this established pathway for this compound is not extensively detailed in current public domain search results.

The broader context of bile acid derivatives, such as 7-alpha-hydroxy-3-oxo-4-cholestenoate (7-HOCA), has been explored in metabolomic studies, where its levels can be associated with various physiological states, including ischemic stroke subtypes wikipedia.org. This suggests that this compound, as a related or precursor molecule, might also participate in or reflect broader metabolic shifts, although direct evidence is scarce. Further investigation into its interactions with other metabolic pathways and its potential signaling roles could unveil previously uncharted functions.

Integration of Multi-Omics Data for Comprehensive this compound Profiling and Systems Biology

The integration of multi-omics data, including metabolomics, proteomics, and transcriptomics, offers a powerful approach to comprehensively profile biological systems and understand complex biochemical dysregulations metabolomicsworkbench.orgmitoproteome.org. While metabolomics studies can identify and quantify small molecules like this compound (or its related bile acid forms) within biological samples mitoproteome.org, dedicated multi-omics studies specifically focusing on this compound profiling are not widely reported.

For instance, metabolomics has been applied to understand metabolic changes in various conditions, such as ischemic stroke, where 7-HOCA levels were identified as having a negative impact on the risk of certain stroke subtypes wikipedia.org. This indicates that this compound and its derivatives can be detected within complex metabolomic profiles. However, a comprehensive systems biology approach aimed at elucidating the entire network of interactions and regulatory mechanisms centered around this compound, integrating its levels with gene expression (transcriptomics) and protein activity (proteomics), represents an emerging area of potential research rather than a currently established field for this specific compound. Such integrative analyses could reveal how fluctuations in this compound levels correlate with changes in gene expression or protein abundance, providing a holistic view of its systemic impact.

Development of Advanced Probes and Chemical Tools for this compound Research

The development of advanced chemical probes and tools is crucial for understanding the dynamics and interactions of specific biomolecules within living systems. For general ADP-related research, fluorescent probes have been developed to monitor ATP and ADP in live cells. Similarly, genetically encoded sensors exist for real-time monitoring of poly-ADP-ribosylation dynamics.

However, the development of advanced and specific chemical probes or research tools tailored for this compound itself, beyond general analytical detection methods used in metabolomics, is not extensively documented in the available literature. Such tools would be instrumental for:

Real-time monitoring: Enabling the visualization and quantification of this compound synthesis, degradation, and cellular localization in live cells or in vivo.

Target identification: Helping to pinpoint enzymes, transporters, or receptors that directly interact with this compound.

Pathway perturbation: Allowing for controlled manipulation of this compound levels to study its direct effects on cellular processes.

The creation of such specific probes would significantly advance the understanding of this compound's precise biological roles and its involvement in metabolic regulation.

Theoretical Frameworks for Understanding this compound as a Central Metabolic Regulator

Theoretical frameworks and computational models are increasingly used in systems biology to understand complex metabolic regulation. For example, theoretical models have been developed to understand mitochondrial metabolism and ATP synthase deficiencies, exploring the role of ADP/ATP ratios as critical regulators. Similarly, the broader concept of ADP-ribose metabolism has been recognized for its role in metabolic regulation, influencing carbohydrate and lipid metabolism.

However, specific theoretical frameworks or computational models that position this compound as a central metabolic regulator are not evident in the current research landscape. Its established role as an intermediate in bile acid synthesis suggests a regulatory influence within that specific pathway wikipedia.org. Future theoretical work could involve:

Network analysis: Integrating this compound into larger metabolic networks to predict its systemic impact and identify potential regulatory hubs.

Flux balance analysis: Using computational methods to predict how changes in this compound metabolism affect cellular energy balance and resource allocation.

Such theoretical approaches, combined with experimental validation, would be essential to elevate the understanding of this compound from a mere intermediate to a potential central player in broader metabolic regulatory networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.